molecular formula C15H23NO2 B15056831 2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine

2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine

Cat. No.: B15056831
M. Wt: 249.35 g/mol
InChI Key: USXYTEPDDNZFGM-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a pyrrolidine ring attached to a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and isopropylamine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2,5-dimethoxybenzaldehyde with isopropylamine under acidic conditions.

    Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring. This step is typically carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features.

    25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A potent hallucinogen with a similar phenethylamine backbone.

    2,5-Dimethoxyamphetamine: A psychoactive compound with similar methoxy substitutions on the phenyl ring.

Uniqueness

2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine is unique due to the presence of the pyrrolidine ring, which distinguishes it from other phenethylamines. This structural feature may confer different pharmacological properties and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-1-propan-2-ylpyrrolidine

InChI

InChI=1S/C15H23NO2/c1-11(2)16-9-5-6-14(16)13-10-12(17-3)7-8-15(13)18-4/h7-8,10-11,14H,5-6,9H2,1-4H3

InChI Key

USXYTEPDDNZFGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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